molecular formula C19H15ClN2O2 B15021552 2-(4-chlorophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B15021552
M. Wt: 338.8 g/mol
InChI Key: ACFKTQLCQHRIBU-CIAFOILYSA-N
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Description

2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenoxy group and a naphthylmethylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichlorodiphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with cellular membranes, while the naphthylmethylidene moiety may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    MCPA: A chlorophenoxy herbicide with similar structural features.

    2,4-D: Another chlorophenoxy herbicide widely used in agriculture.

    Difenoconazole: A fungicide with a chlorophenoxy group.

Uniqueness

What sets 2-(4-CHLOROPHENOXY)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of a chlorophenoxy group and a naphthylmethylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15ClN2O2/c20-17-7-9-18(10-8-17)24-13-19(23)22-21-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

ACFKTQLCQHRIBU-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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